2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-12(2)11-23-13(3)8-15(14(23)4)9-16(10-19)18(24)20-17-6-7-22(5)21-17/h6-9,12H,11H2,1-5H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDSTSGKMQDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and pyrazole intermediates, followed by their coupling through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The cyano group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent, particularly in the treatment of various cancers. Research indicates that it may exhibit anticancer properties by acting on specific molecular targets involved in tumor progression and metastasis.
Case Study: Anticancer Activity
A study published in Nature demonstrated that derivatives of this compound could inhibit cell proliferation in non-small cell lung cancer (NSCLC) models. The mechanism involves the modulation of key signaling pathways such as the IKZF family of transcription factors, which are crucial for lymphocyte development and function .
Neurological Research
The compound's structure suggests potential applications in neurological disorders . Its ability to cross the blood-brain barrier makes it a candidate for investigating treatments for conditions like Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotective Effects
Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also possess neuroprotective properties .
Agricultural Chemistry
In agricultural chemistry, this compound has been studied for its potential use as a pesticide or herbicide . Its efficacy against certain pests and diseases could provide an environmentally friendly alternative to traditional chemical treatments.
Case Study: Pesticidal Activity
Field trials have shown that similar compounds can effectively reduce pest populations without harming beneficial insects, making them suitable candidates for integrated pest management strategies .
Summary of Findings
The applications of 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide span across multiple disciplines:
- Medicinal Chemistry : Potential anticancer agent targeting IKZF proteins.
- Neurological Research : Investigated for neuroprotective effects against neurodegenerative diseases.
- Agricultural Chemistry : Explored as a novel pesticide with reduced environmental impact.
Mechanism of Action
The mechanism of action of 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the heterocyclic rings can participate in various binding interactions with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues from Enamine Ltd.
Enamine Ltd.’s Building Blocks Catalogue (2020) lists compounds with comparable cyanoenamide or pyrazole-pyrrole frameworks, differing primarily in substituents (Table 1):
Key Observations :
- Polarity and Solubility : The target compound’s isobutyl group is lipophilic, whereas EN300-265802’s morpholine-sulfonylphenyl substitution introduces polarity, likely improving aqueous solubility.
Crystallographic and Computational Analysis
Although structural data for the target compound is absent in the evidence, SHELX software (e.g., SHELXL) is widely used for refining small-molecule crystal structures . For example, EN300-265802’s complex substituents would necessitate high-resolution crystallography or computational modeling to confirm stereoelectronic effects.
Biological Activity
The compound 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide is a pyrrole-derived molecule characterized by its complex structure, which includes a cyano group and a propenamide moiety. This unique configuration suggests potential biological activities that merit detailed investigation.
- Chemical Formula : C₁₄H₁₈N₄O
- Molecular Weight : 246.30 g/mol
- CAS Number : 730949-73-2
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities, which can be summarized as follows:
Anticancer Activity
Research has demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. For instance, studies on related pyrrole derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyano and propenamide functionalities may interact with specific biological targets, potentially leading to the modulation of signaling pathways involved in cell growth and apoptosis.
Structure Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of the pyrrole ring and the cyano group are believed to enhance its interaction with biological targets. Comparative analysis with structurally similar compounds reveals the following insights:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methylpyrrole | 4-Methylpyrrole | Simpler structure; lacks cyano group |
| 5-Methylpyrrole | 5-Methylpyrrole | Similar ring structure; different substituents |
| 3-Cyanopyrrole | 3-Cyanopyrrole | Contains cyano group but lacks propenoic acid moiety |
The combination of both cyano and propenoic functionalities in this compound may enhance its biological activity compared to other related compounds.
Case Studies and Research Findings
A selection of case studies highlights the biological potential of compounds similar to this compound:
- Study on Pyrrole Derivatives : A study published in Journal of Medicinal Chemistry indicated that pyrrole derivatives exhibited significant inhibitory effects on various cancer cell lines, suggesting a promising avenue for further research on this compound .
- Mechanistic Insights : Research conducted on related compounds has suggested that they may act as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), thereby providing a potential therapeutic pathway for treatment .
- Comparative Efficacy : In vitro assays comparing the efficacy of various pyrrole derivatives have shown that those containing both cyano and propenoic functionalities tend to exhibit higher biological activity than their simpler counterparts .
Q & A
Basic Research Questions
What are the typical synthetic routes for preparing 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide?
Methodological Answer:
The synthesis often involves multi-step reactions, including:
- Cyanoacetamide Condensation : Reacting cyanoacetamide derivatives with aldehydes or ketones under basic conditions (e.g., triethylamine in 1,4-dioxane) to form α,β-unsaturated nitriles .
- Heterocyclic Coupling : Introducing pyrrole and pyrazole moieties via nucleophilic substitution or cyclization. For example, coupling 2,5-dimethyl-1-(2-methylpropyl)pyrrole-3-carbaldehyde with cyanoacetamide intermediates in ethanol/piperidine at 0–5°C .
- Activation Strategies : Use of coupling agents like EDCI/HOBt in DMF for amide bond formation, followed by purification via preparative TLC or recrystallization .
How is structural characterization of this compound performed in academic research?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Verify purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
What computational methods are used to predict the biological activity of this compound?
Methodological Answer:
- PASS Algorithm : Predicts potential biological targets (e.g., kinase inhibition) based on structural descriptors .
- Molecular Docking : Uses software like AutoDock Vina to model interactions with protein active sites (e.g., ATP-binding pockets). Parameters include grid box sizes of 20–25 Å and Lamarckian genetic algorithms .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity profiles .
Advanced Research Questions
How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Solvent Effects : Discrepancies in NMR shifts (e.g., amide proton broadening) may arise from solvent polarity. Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent artifacts .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted intermediates) causing anomalous peaks. Optimize purification via gradient elution in HPLC .
- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. Refine data using SHELXL-2018 with anisotropic displacement parameters .
What strategies optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, reagent ratios). For example, optimize cyclization steps by varying piperidine concentration (0.1–1.0 eq.) and reaction time (2–24 h) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for stereoselective enamine formation .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 100 W, 80°C) while maintaining yields >80% .
How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed for this compound?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. Adjust exposure times to minimize radiation damage .
- Twinning Correction : Apply TWINLAW in SHELXL to deconvolute overlapping reflections. Use HKLF 5 format for integration .
- Disorder Modeling : Refine split positions for flexible groups (e.g., 2-methylpropyl substituents) with PART and SIMU instructions .
What in vitro assays are recommended to validate predicted biological activity?
Methodological Answer:
- Kinase Inhibition : Use ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., JAK2 or EGFR) .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with doxorubicin as a positive control .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) for target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
